![molecular formula C27H39N3O9 B15168683 6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid CAS No. 648441-69-4](/img/structure/B15168683.png)
6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three hexanoic acid groups through carbonylazanediyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzene-1,3,5-triyl tris(carbonyl chloride) intermediate. This intermediate is then reacted with hexanoic acid in the presence of a base such as triethylamine to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
科学的研究の応用
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism by which 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The benzene ring provides a stable framework that can interact with aromatic systems in biological molecules.
類似化合物との比較
Similar Compounds
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid: Known for its unique structure and versatile applications.
6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid: Similar in structure but with different substituents or functional groups.
Uniqueness
The uniqueness of 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid lies in its specific combination of functional groups and the stability provided by the benzene ring. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
特性
CAS番号 |
648441-69-4 |
|---|---|
分子式 |
C27H39N3O9 |
分子量 |
549.6 g/mol |
IUPAC名 |
6-[[3,5-bis(5-carboxypentylcarbamoyl)benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H39N3O9/c31-22(32)10-4-1-7-13-28-25(37)19-16-20(26(38)29-14-8-2-5-11-23(33)34)18-21(17-19)27(39)30-15-9-3-6-12-24(35)36/h16-18H,1-15H2,(H,28,37)(H,29,38)(H,30,39)(H,31,32)(H,33,34)(H,35,36) |
InChIキー |
HXSNLGCKVHRRHS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)NCCCCCC(=O)O)C(=O)NCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


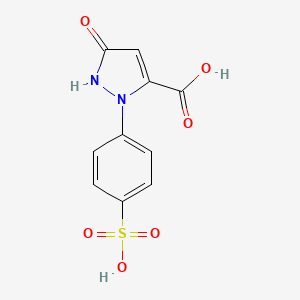

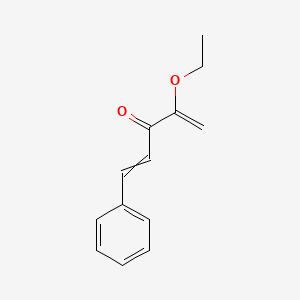
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
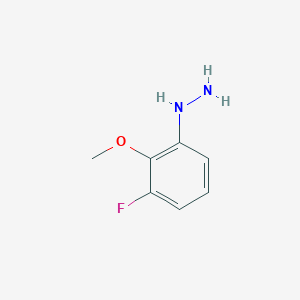

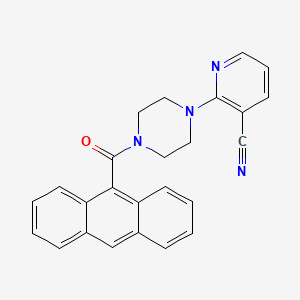
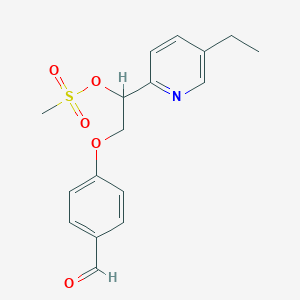

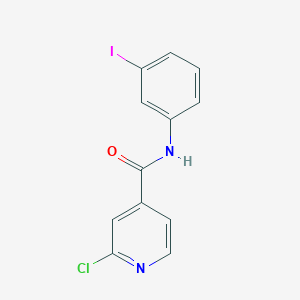
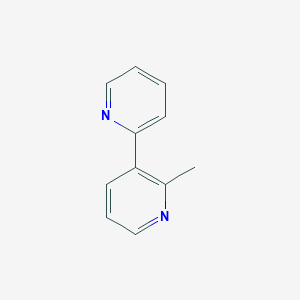
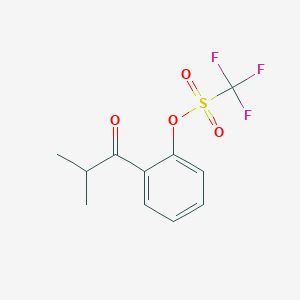
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)

